molecular formula C5H11ClFN B1448801 3-Ethyl-3-fluoroazetidine hydrochloride CAS No. 2098116-40-4

3-Ethyl-3-fluoroazetidine hydrochloride

Cat. No.: B1448801
CAS No.: 2098116-40-4
M. Wt: 139.6 g/mol
InChI Key: PTCXYDBJOIDPSM-UHFFFAOYSA-N
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Description

3-Ethyl-3-fluoroazetidine hydrochloride is a chemical compound with the molecular formula C5H11ClFN. It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a four-membered azetidine ring substituted with an ethyl group and a fluorine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-fluoroazetidine hydrochloride typically involves the reaction of azetidine with ethyl and fluoro substituents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its solid form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted azetidines .

Scientific Research Applications

3-Ethyl-3-fluoroazetidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-fluoroazetidine hydrochloride is unique due to the presence of both ethyl and fluoro substituents on the azetidine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-ethyl-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-2-5(6)3-7-4-5;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXYDBJOIDPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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